2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol
Description
2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with a 4-methylpiperazine moiety. The cyclobutane ring introduces significant steric strain due to its four-membered structure, which influences its reactivity and conformational flexibility. The 4-methylpiperazine group enhances solubility in aqueous media and is commonly employed in pharmaceuticals to modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-4-6-11(7-5-10)8-2-3-9(8)12/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXDXXRGXCIQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a cyclobutanone derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with analogues sharing core piperazine-cycloalkanol motifs, including (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol (hereafter Compound A) from .
Table 1: Structural and Functional Comparison
Key Observations:
- Cyclobutanol derivatives are prone to ring-opening reactions under acidic or thermal conditions, whereas cyclohexenol systems (as in Compound A) benefit from conformational flexibility and reduced strain .
- Piperazine Functionalization : The 4-methyl group in the target compound offers minimal steric hindrance, enhancing solubility. In contrast, Compound A’s 4-(4-isopropylbenzyl) group introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Synthetic Complexity: Compound A requires multi-step synthesis involving reductive amination (e.g., NaBH(AcO)₃-mediated coupling) and protective group strategies (tert-butyloxycarbonyl, TFA deprotection) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The target compound’s 4-methylpiperazine group enhances hydrophilicity, favoring applications requiring aqueous solubility. Compound A’s 4-isopropylbenzyl substituent increases logP, making it more suitable for hydrophobic environments (e.g., blood-brain barrier penetration) .
- Cyclobutanol’s strain may reduce thermal stability compared to Compound A’s conjugated cyclohexenol system.
Analytical Characterization
Both compounds utilize advanced spectroscopic and chromatographic methods for structural validation:
- NMR Spectroscopy : 1H and 13C NMR (e.g., Bruker Avance-III 600 MHz) confirm stereochemistry and substituent positions. COSY, HSQC, and HMBC experiments are critical for elucidating connectivity in complex analogues like Compound A .
- Mass Spectrometry : HR-MS (e.g., Agilent 7200 Q-TOF) and GC/MS provide molecular weight and purity data. Compound A’s synthesis achieved ≥95% purity via GC/MS monitoring .
- Chromatography : Silica gel column chromatography (hexane/EtOAC gradients) and HPLC are standard for purification .
Biological Activity
2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, research findings, and comparative studies with related compounds, highlighting its significance in therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutanol moiety linked to a piperazine ring with a methyl substituent. This unique structure influences its pharmacological properties and biological interactions.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling cascades related to inflammation or pain management.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Similar piperazine derivatives have demonstrated significant antibacterial effects against various bacterial strains, suggesting that modifications in the piperazine ring can enhance activity.
- Anticancer Potential : Cyclobutane derivatives have been shown to sensitize cancer cells to chemotherapeutic agents by inhibiting DNA repair mechanisms, indicating a possible pathway for anticancer effects.
- Pharmacological Effects : Investigations into related compounds have shown their ability to modulate pain pathways and inflammatory responses, which may also apply to this compound.
Antimicrobial Activity
A study on piperazine derivatives found that modifications can lead to enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. The structural features of this compound may contribute similarly.
Anticancer Research
Research focused on cyclobutane derivatives indicated their potential role in enhancing the efficacy of chemotherapeutic agents. For instance, studies have shown that certain cyclobutane compounds can inhibit DNA repair mechanisms in cancer cells, leading to increased sensitivity to treatments.
Pharmacological Studies
A series of pharmacological evaluations on related compounds revealed their effectiveness in managing inflammatory pain models. These studies suggest that this compound may also exhibit similar analgesic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Cyclobutanol linked to piperazine | Antimicrobial, anticancer |
| 2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol | Ethyl substituent on piperazine | Similar antimicrobial properties |
| 2-(4-Propylpiperazin-1-yl)cyclobutan-1-ol | Propyl substituent on piperazine | Potential analgesic effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
